
Apoptosis inducer 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptosis Inducer 13 is a synthetic compound designed to trigger programmed cell death, known as apoptosis, in targeted cells. This compound is particularly significant in cancer research and therapy, as it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Apoptosis Inducer 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its apoptotic activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit varying degrees of apoptotic activity.
Aplicaciones Científicas De Investigación
Apoptosis Inducer 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Apoptosis Inducer 13 exerts its effects by activating specific molecular pathways that lead to apoptosis. The compound targets key proteins involved in the apoptotic process, such as caspases and B-cell lymphoma 2 family proteins. By binding to these targets, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals, ultimately triggering cell death.
Comparación Con Compuestos Similares
Apoptosis Inducer 1: Another synthetic compound with similar apoptotic activity but different molecular targets.
Apoptosis Inducer 2: Known for its high specificity towards certain cancer cell types.
Apoptosis Inducer 3: Exhibits a broader range of activity but with lower potency compared to Apoptosis Inducer 13.
Uniqueness: this compound is unique due to its high potency and selectivity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis through multiple pathways also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C60H59ClF6N8O4PRu |
|---|---|
Peso molecular |
1237.6 g/mol |
Nombre IUPAC |
carbanide;chlororuthenium(2+);22,32-dibutyl-27,27-diphenyl-3,9,12,18,22,26,28,32-octazanonacyclo[18.13.2.02,19.04,17.05,10.011,16.024,35.025,29.030,34]pentatriaconta-1(34),2,4,6,8,10,12,14,16,19,24(35),25,29-tridecaene-21,23,31,33-tetrone;(5S,6R)-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;; |
Clave InChI |
QJPNVLXAJQKDSW-ZMCUFYFBSA-M |
SMILES isomérico |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.C[C@@H]1[C@@H](C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
SMILES canónico |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

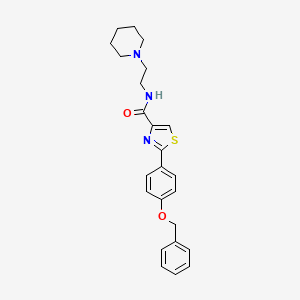
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

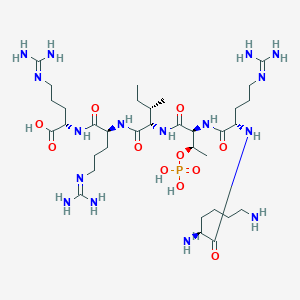
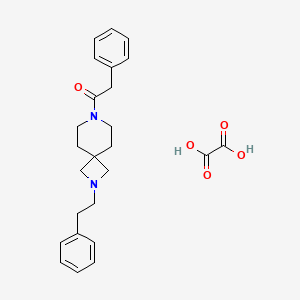
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
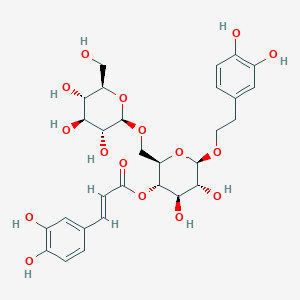

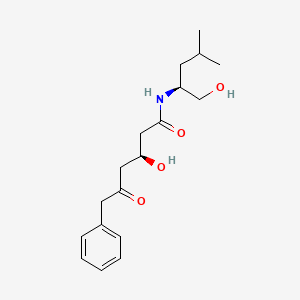
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
